molecular formula C16H22N4O B2999293 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea CAS No. 1226426-98-7

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea

Cat. No.: B2999293
CAS No.: 1226426-98-7
M. Wt: 286.379
InChI Key: CAULXJJHNWTZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is an organic compound that features a pyrazole ring, a phenethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with phenethyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and various substituted phenethylurea compounds .

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is unique due to its combination of a pyrazole ring, phenethyl group, and urea moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-13-12-14(2)20(19-13)11-10-18-16(21)17-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULXJJHNWTZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.